molecular formula C6H12N2O B15218988 2-Methylpyrrolidine-3-carboxamide

2-Methylpyrrolidine-3-carboxamide

Cat. No.: B15218988
M. Wt: 128.17 g/mol
InChI Key: JSTGKFVPMGCPSL-UHFFFAOYSA-N
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Description

2-Methylpyrrolidine-3-carboxamide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a methyl group at the second position and a carboxamide group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent like methanol and a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a column packed with a catalyst like Raney® nickel, using a low boiling point alcohol such as 1-propanol at high temperatures . This approach offers advantages in terms of reaction time, safety, and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 2-Methylpyrrolidine-3-amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-Methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with proteins, affecting their function . Molecular docking studies have shown that it can interact with gamma tubulin, suggesting a potential anticancer mechanism .

Comparison with Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Comparison: 2-Methylpyrrolidine-3-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrolidine ring. This structural feature enhances its biological activity and selectivity compared to other pyrrolidine derivatives . For example, pyrrolidine-2-one lacks the carboxamide group, which reduces its ability to form hydrogen bonds with target proteins .

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

2-methylpyrrolidine-3-carboxamide

InChI

InChI=1S/C6H12N2O/c1-4-5(6(7)9)2-3-8-4/h4-5,8H,2-3H2,1H3,(H2,7,9)

InChI Key

JSTGKFVPMGCPSL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C(=O)N

Origin of Product

United States

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